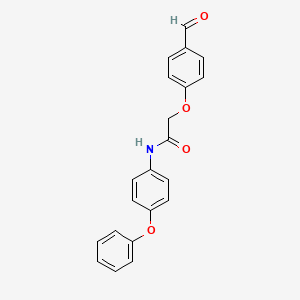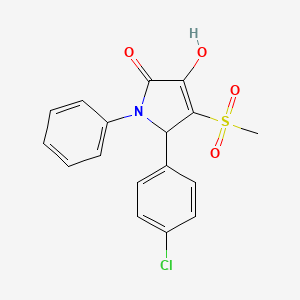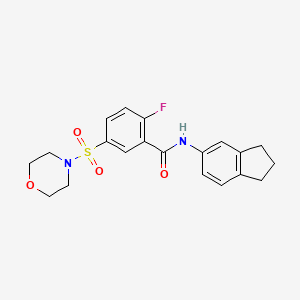
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, also known as DMPA, is a proline-based chiral auxiliary that has been widely used in organic synthesis. DMPA has a unique structure that allows it to act as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide is based on its ability to form a stable complex with the substrate. The proline moiety of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide acts as a Lewis base, while the amide group acts as a hydrogen bond donor. This allows 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide to catalyze reactions by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, as it is primarily used as a catalyst in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide as a chiral auxiliary is its high enantioselectivity. 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has been shown to catalyze reactions with high stereoselectivity, making it a useful tool in the synthesis of chiral compounds. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide is its relatively high cost compared to other chiral auxiliaries.
Orientations Futures
There are several future directions for the use of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide in organic synthesis. One potential application is in the synthesis of new pharmaceutical compounds. 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide could be used to synthesize chiral intermediates that could then be used in the production of new drugs. Another potential application is in the development of new catalysts based on the structure of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide. By modifying the structure of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, it may be possible to create new catalysts with improved properties. Finally, 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide could be used in the synthesis of new materials, such as chiral polymers and liquid crystals.
Méthodes De Synthèse
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide can be synthesized by reacting 4-methylbenzoyl chloride with (S)-proline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has been widely used as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in various reactions, including aldol reactions, Michael additions, and Mannich reactions. 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-9-13(10-8-12)18-15(20)14-6-5-11-19(14)16(21)17(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVEAVBEQYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)



![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![ethyl 6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5116199.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)

![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)